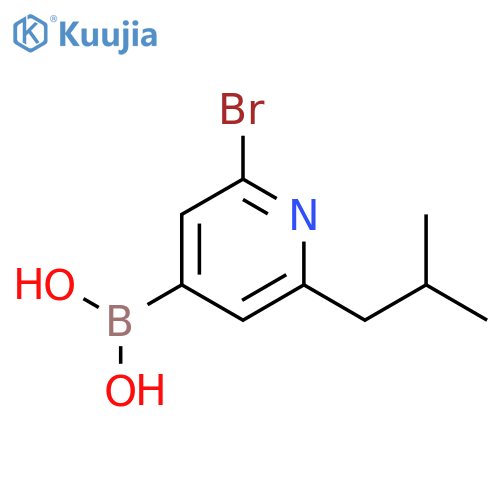

Cas no 2225173-97-5 (2-Bromo-6-(iso-butyl)pyridine-4-boronic acid)

2-Bromo-6-(iso-butyl)pyridine-4-boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid

- 2225173-97-5

- (2-Bromo-6-isobutylpyridin-4-yl)boronic acid

-

- インチ: 1S/C9H13BBrNO2/c1-6(2)3-8-4-7(10(13)14)5-9(11)12-8/h4-6,13-14H,3H2,1-2H3

- InChIKey: NQQSBJUDESBKTL-UHFFFAOYSA-N

- ほほえんだ: C(C1N=C(Br)C=C(B(O)O)C=1)C(C)C

計算された属性

- せいみつぶんしりょう: 257.02227g/mol

- どういたいしつりょう: 257.02227g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.4Ų

2-Bromo-6-(iso-butyl)pyridine-4-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903725-100mg |

2-Bromo-6-(iso-butyl)pyridine-4-boronic acid |

2225173-97-5 | 95% | 100mg |

¥8,280.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903725-25mg |

2-Bromo-6-(iso-butyl)pyridine-4-boronic acid |

2225173-97-5 | 95% | 25mg |

¥2,970.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903725-5mg |

2-Bromo-6-(iso-butyl)pyridine-4-boronic acid |

2225173-97-5 | 95% | 5mg |

¥898.20 | 2022-09-02 |

2-Bromo-6-(iso-butyl)pyridine-4-boronic acid 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

2-Bromo-6-(iso-butyl)pyridine-4-boronic acidに関する追加情報

Introduction to 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid (CAS No. 2225173-97-5)

2-Bromo-6-(iso-butyl)pyridine-4-boronic acid (CAS No. 2225173-97-5) is a versatile organic compound that has gained significant attention in the fields of medicinal chemistry and materials science. This compound is a boronic acid derivative, characterized by its unique structural features and reactivity, making it a valuable building block in various synthetic pathways. The compound's molecular formula is C11H15BrBNO2, and it has a molecular weight of approximately 280.04 g/mol.

The synthesis of 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid typically involves the reaction of 2-bromo-6-(iso-butyl)pyridine with a boronic acid precursor, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This Suzuki coupling reaction is widely used in organic synthesis due to its high efficiency and functional group tolerance. The resulting compound can be further modified through various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

In medicinal chemistry, 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid has shown promise as a key intermediate in the development of novel pharmaceuticals. Its boronic acid functionality allows for the formation of stable boronate esters, which can be used to introduce diverse functional groups into target molecules. Recent studies have explored the use of this compound in the synthesis of pyridine-based drugs, which are known for their broad-spectrum biological activities, including anti-inflammatory, antiviral, and anticancer properties.

A notable application of 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid is in the field of cancer research. Pyridine derivatives have been extensively studied for their potential as targeted therapies against various types of cancer. For instance, a recent study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of pyridine-based compounds derived from 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid. These compounds exhibited potent antiproliferative activity against several human cancer cell lines, including breast, lung, and colon cancer cells. The researchers attributed this activity to the ability of the compounds to inhibit key signaling pathways involved in cancer cell growth and survival.

Beyond its applications in medicinal chemistry, 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid has also found utility in materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols and other multifunctional molecules, making them attractive candidates for the development of dynamic covalent networks. These networks have potential applications in areas such as self-healing materials, stimuli-responsive systems, and drug delivery platforms. A recent study published in Advanced Materials demonstrated the use of boronic acid derivatives, including 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid, to create dynamic hydrogels with tunable mechanical properties and stimuli-responsive behavior.

The physical properties of 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid, such as its solubility and stability, are crucial for its practical applications. The compound is generally soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but it may exhibit limited solubility in water due to its hydrophobic nature. Proper handling and storage conditions are essential to maintain its integrity and reactivity. It is recommended to store the compound under inert atmosphere at low temperatures to minimize degradation.

In conclusion, 2-Bromo-6-(iso-butyl)pyridine-4-boronic acid (CAS No. 2225173-97-5) is a highly versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable building block for the synthesis of complex molecules with diverse biological activities and functional properties. Ongoing research continues to uncover new applications for this compound, further highlighting its importance in modern scientific endeavors.

2225173-97-5 (2-Bromo-6-(iso-butyl)pyridine-4-boronic acid) 関連製品

- 1804453-25-5(5-(Difluoromethyl)-2,3-dimethoxypyridine-4-methanol)

- 536718-76-0(8-{2-(diethylamino)ethylamino}-3-methyl-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 866896-16-4(N-(2,3-dimethylphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

- 1152440-29-3(1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine)

- 2229136-88-1(2-(4,4-dimethylcyclohexyl)-1,1-difluoropropan-2-amine)

- 864917-57-7(N-(5-methyl-1,2-oxazol-3-yl)-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)

- 99007-75-7(1-Dodecanol, 2-decyl-)

- 2229371-05-3(1-(2-fluoro-6-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2172151-67-4(2-ethyl-1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidine-2-carboxylic acid)

- 2020164-15-0(4-1-(4-methylcyclohexyl)ethylpiperidine)